4-Fluoro-3-methyl-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-5(9)2-3-6(13)7(4)8(10,11)12/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWXSMGRPJDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the introduction of the trifluoromethyl group through a reaction with trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) in the presence of a catalyst. The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic medium converts the -NH₂ group to nitroso (-NO) or nitro (-NO₂) derivatives depending on reaction time and temperature.
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Hydrogen peroxide (H₂O₂) with transition metal catalysts produces N-oxide derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (10% H₂SO₄) | 60°C, 4 h | 4-Fluoro-3-methyl-2-(trifluoromethyl)nitrobenzene | 78% | |
| H₂O₂ / Fe(III) | RT, 12 h | Corresponding N-oxide | 65% |
Reduction Reactions
The trifluoromethyl group stabilizes intermediates during reduction:
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Lithium aluminum hydride (LiAlH₄) reduces nitro groups to amines but leaves the trifluoromethyl group intact.
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces halogens under mild conditions .
| Reagent | Conditions | Selectivity | Source |
|---|---|---|---|
| LiAlH₄ (anhydrous) | Diethyl ether, 0°C | -NO₂ → -NH₂ (No CF₃ alteration) | |
| H₂ (1 atm) / 5% Pd-C | Ethanol, 25°C | F⁻ removal (if labile) |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring directs substituents to specific positions:
| Reaction | Position | Orientation | Source |
|---|---|---|---|
| Nitration | C-5 | Meta to -CF₃ | |
| Sulfonation | C-4 | Para to -NH₂ |
Nucleophilic Aromatic Substitution (NAS)
Fluorine at C-4 participates in NAS under basic conditions:
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Methoxylation : NaOMe in DMF replaces F with -OCH₃ at 80°C.
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Amination : Piperidine displaces F at 120°C.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOMe | DMF, 80°C, 6 h | 4-Methoxy derivative | 82% | |
| Piperidine | Toluene, 120°C | 4-Piperidinyl derivative | 68% |
Acylation and Alkylation
The amine group reacts with acyl chlorides and alkyl halides:
| Reagent | Product | Byproduct | Source |
|---|---|---|---|
| (CH₃CO)₂O | N-Acetylated derivative | Acetic acid | |
| CH₃I / NaOH | N-Methylaniline | NaI |
Cross-Coupling Reactions
Palladium-catalyzed reactions enable C-C bond formation:
| Reaction Type | Catalyst | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | PhB(OH)₂ | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-Bromoanisole | 63% |
Acid-Base Behavior
The -NH₂ group exhibits a pKa of ~4.2 (similar to substituted anilines ), enabling protonation in acidic media and participation in zwitterionic intermediates.
Key Reactivity Trends
Scientific Research Applications
Organic Synthesis
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline serves as a vital building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new materials and polymers with enhanced properties such as thermal stability and resistance to degradation .
Research has indicated that this compound may exhibit significant biological activity due to its interactions with various biomolecules. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating enzyme activity or inhibiting specific biological pathways.
Potential Applications in Drug Development:
- Investigated for its ability to inhibit reverse transcriptase, crucial for viral replication.
- Explored for anticancer properties, with derivatives showing promise in inhibiting cell proliferation in cancer cell lines like HeLa and A549 .
Medicinal Chemistry
The compound is being evaluated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its structural features may enhance the efficacy of pharmaceutical compounds by increasing their bioavailability and metabolic stability .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of aniline, including those with trifluoromethyl substitutions, can significantly inhibit cancer cell proliferation. For instance, studies have shown that such compounds can enhance membrane permeability and improve metabolic stability, leading to increased potency against cancer targets .
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of reverse transcriptase revealed that fluorinated compounds can significantly increase inhibition rates compared to their non-fluorinated counterparts. This characteristic is attributed to enhanced interactions with enzyme active sites due to the presence of fluorinated groups .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high thermal stability and resistance to environmental degradation .
Mechanism of Action
The mechanism by which 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Acidity
The position of substituents significantly impacts acidity (pKa) and biological activity. For example:
- 2-(Trifluoromethyl)aniline : Predicted pKa = 1.10 (strongly acidic due to ortho-CF₃ group enhancing NH₂ deprotonation) .
- 3-(Trifluoromethyl)aniline : Experimental pKa = 3.49 (meta-CF₃ exerts weaker electron-withdrawing effects) .
- 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 (para-CF₃ shows intermediate acidity) .
In contrast, 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline likely exhibits even lower pKa than 2-(trifluoromethyl)aniline due to the additive electron-withdrawing effects of ortho-CF₃ and para-F. However, the methyl group at the 3-position may introduce steric hindrance, slightly modulating acidity.
Halogen vs. Methyl Substitution Effects
- 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) shows reduced acidity (pKa ~4–5 estimated) compared to fluoro derivatives, favoring applications requiring neutral conditions .
For This compound , the combination of F and CH₃ substituents balances lipophilicity and electronic effects, making it a candidate for tailored drug design.
Structural and Electronic Effects
The trifluoromethyl group’s strong electron-withdrawing nature polarizes the aromatic ring, while fluorine and methyl groups further modulate electron density:
- Ortho-CF₃ : Stabilizes negative charge via inductive effects, enhancing NH₂ acidity.
- Para-F : Withdraws electrons through resonance, amplifying deprotonation.
- Meta-CH₃ : Electron-donating via hyperconjugation, counteracting ring deactivation.
This interplay creates a molecule with unique reactivity, suitable for applications in medicinal chemistry (e.g., kinase inhibitors) or materials science (e.g., liquid crystals) .
Biological Activity
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is an aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of fluorine and trifluoromethyl groups. These substituents enhance the compound's lipophilicity and may influence its biological activity, making it a candidate for further investigation in drug development and other applications.
- Molecular Formula : C7H5F4N
- Molecular Weight : Approximately 207.17 g/mol
- Structure : The compound consists of a benzene ring substituted with a fluorine atom, a methyl group, and a trifluoromethyl group.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The trifluoromethyl group enhances binding affinity to enzymes and receptors due to increased hydrophobic interactions. This compound may modulate enzyme activity or inhibit specific biological pathways, making it relevant in pharmacological contexts.
Anticancer Properties
Research indicates that compounds with similar structures can exhibit significant anticancer activity. For instance, derivatives of aniline have shown promise in inhibiting cell proliferation in various cancer cell lines, including HeLa and A549 cells. The incorporation of trifluoromethyl groups has been linked to improved potency against cancer targets by enhancing membrane permeability and metabolic stability .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes. The presence of fluorinated groups often leads to enhanced interactions with enzyme active sites, which can result in increased inhibition rates compared to non-fluorinated analogs. For example, studies have shown that fluorinated compounds can significantly inhibit reverse transcriptase activity, which is crucial for viral replication .
Study on Antiproliferative Activity
A study evaluated the antiproliferative effects of various aniline derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range against cancer cell lines, demonstrating their potential as therapeutic agents. Specifically, compounds with trifluoromethyl substitutions showed enhanced selectivity and potency compared to their non-fluorinated counterparts .
Mechanistic Insights
Mechanistic studies have revealed that the binding interactions between fluorinated compounds and biological targets can lead to significant changes in cellular processes. For instance, the activation of pathways related to apoptosis and cell cycle regulation was observed in studies involving fluorinated anilines, suggesting their potential role in cancer therapy .
Comparative Analysis
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | C7H5F4N | Anticancer activity, enzyme inhibition |
| 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline | C7H5F4N | Increased lipophilicity, potential drug candidate |
| 4-Chloro-3-fluoroaniline | C7H6ClFN | Anticancer properties but less potent than fluorinated analogs |
Q & A
Basic Questions
Q. What are the recommended synthesis protocols for 4-fluoro-3-methyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of halogenated precursors (e.g., bromopyrazine derivatives) with zinc dicyanide under nitrogen at 80°C for 18 hours, followed by C18 reverse-phase chromatography purification, yields analogous trifluoromethylated anilines . Optimizing catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)) and solvent choice (DMF or acetonitrile-water mixtures) is critical for yield improvement. Chlorination using N-chlorosuccinimide (NCS) on precursor anilines is another route, requiring strict control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and electronic environments. For instance, fluorine-19 NMR can resolve trifluoromethyl (-CF₃) and fluoro (-F) group interactions. FT-IR identifies NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). UV-Vis spectroscopy assesses conjugation effects from electron-withdrawing groups (e.g., -CF₃) . Cross-reference experimental data with DFT-calculated spectra to validate structural assignments .
Q. What are the critical safety considerations when handling this compound in the lab?
- Guidance : Classified as Acute Toxicity (Dermal/Inhalation Category 4). Use PPE (nitrile gloves, respirators for vapor protection) and conduct reactions in fume hoods. Implement emergency protocols for spills, including neutralization with inert adsorbents and disposal via hazardous waste channels. Training on SDS interpretation and first-aid measures (e.g., eye wash stations) is mandatory .
Advanced Research Questions
Q. How do electronic effects of the -CF₃ and -F groups influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Analysis : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring and slowing oxidative addition in Pd-catalyzed reactions. Fluorine’s inductive effect further polarizes the ring, requiring electron-rich ligands (e.g., triphenylphosphine) to stabilize intermediates. Kinetic studies using varying Pd(0)/Pd(II) ratios and temperature gradients (60–100°C) can quantify these effects .
Q. How can discrepancies in NMR data for structurally similar trifluoromethylated anilines be resolved?
- Methodology : Contradictions in chemical shifts may arise from solvent polarity or hydrogen bonding. For example, NH₂ protons in DMSO-d₆ show downfield shifts due to hydrogen bonding, whereas CDCl₃ minimizes this effect. Perform variable-temperature NMR to assess dynamic processes (e.g., rotational barriers of -CF₃). Compare with DFT-optimized geometries to distinguish steric vs. electronic contributions .
Q. What computational strategies are optimal for modeling the compound’s interaction with biological targets like tubulin?
- Approach : Use molecular docking (AutoDock Vina) to map binding pockets, focusing on tubulin’s dinitroaniline-binding site. Apply QM/MM simulations to evaluate binding energy contributions from -CF₃ and -F groups. Validate models with mutagenesis studies targeting residues like Asp251 or Lys352 in plant α-tubulin, which interact with nitroaniline derivatives .
Q. How can the compound’s metabolic stability be predicted using in silico tools, given its -CF₃ group?
- Strategy : Employ ADMET predictors (e.g., SwissADME) to calculate logP (enhanced by -CF₃) and cytochrome P450 inhibition. The -CF₃ group reduces oxidative metabolism, improving half-life. Validate predictions with in vitro hepatocyte assays, monitoring for defluorination or NH₂-group glucuronidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
